molecular formula C18H12ClN3OS B2748999 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865175-02-6

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No. B2748999
CAS RN: 865175-02-6
M. Wt: 353.82
InChI Key: HGLILEHBVDDIJN-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be related to “3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” which has a molecular formula of C10H10BrClN2S and a molecular weight of 305.62 g/mol .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of the related compound “3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” is C10H10BrClN2S .


Physical And Chemical Properties Analysis

The related compound “3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide” has a molecular weight of 305.62 g/mol .

Future Directions

While specific future directions for the requested compound are not available, the development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists .

properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLILEHBVDDIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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